4-Methyl-[1,2]oxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining an oxazole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to an oxazole precursor. One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization . Another approach involves the use of microwave-assisted direct condensation reactions, which offer a rapid and efficient synthesis route .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in the production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-[1,2]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Methyl-[1,2]oxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-Methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens
Vergleich Mit ähnlichen Verbindungen
Isoxazolo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen and oxygen atoms.
Oxazolo[5,4-d]pyrimidine: Another related compound with a fused oxazole and pyrimidine ring, known for its biological activities.
Uniqueness: 4-Methyl-[1,2]oxazolo[4,5-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest.
Eigenschaften
Molekularformel |
C7H6N2O |
---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
4-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2O/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3 |
InChI-Schlüssel |
KWSBSRKOWQZRDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1C=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.